Decahydronaphthalene-2-carbaldehyde
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Overview
Description
Decahydronaphthalene-2-carbaldehyde, also known as this compound, is an organic compound with the molecular formula C11H18O. It is a derivative of decahydronaphthalene, which is a bicyclic hydrocarbon. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydronaphthalene-2-carbaldehyde can be synthesized through several methods. One common method involves the Parikh-Doering oxidation procedure. In this method, decahydronaphthol is dissolved in a mixture of dry dichloromethane and subjected to oxidation . The reaction conditions typically involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction is carried out in controlled environments to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Decahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC, PDC, and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Decahydronaphthalene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of biochemical pathways and enzyme reactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of decahydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes, leading to the formation of different products. The aldehyde group in the compound is highly reactive, allowing it to participate in various chemical reactions, including oxidation and reduction .
Comparison with Similar Compounds
Decahydronaphthalene-2-carbaldehyde can be compared with other similar compounds such as:
Decahydronaphthalene (Decalin): A bicyclic hydrocarbon used as an industrial solvent.
Naphthalene: An aromatic hydrocarbon used in the production of phthalic anhydride and as a moth repellent.
Tetralin: A hydrogenated derivative of naphthalene used as a solvent and in hydrogenation reactions.
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its parent hydrocarbon, decahydronaphthalene. This reactivity makes it valuable in organic synthesis and various industrial applications.
Biological Activity
Decahydronaphthalene-2-carbaldehyde (CAS Number: 10484-22-7) is a bicyclic organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, applications, and relevant research findings.
Overview of this compound
This compound is characterized by its unique structure, which contributes to its potential biological activities. It serves as an intermediate in organic synthesis and has applications in the development of pharmaceuticals and other bioactive compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Cytotoxic Effects
Studies have demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. For instance, it has been shown to induce apoptosis in specific cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent. The compound's ability to inhibit cell proliferation was linked to its interaction with cellular signaling pathways.
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in critical biochemical pathways, which could lead to therapeutic applications in diseases where such enzymes are dysregulated.
The synthesis of this compound typically involves the reduction of naphthalene derivatives or the oxidation of corresponding alcohols. The synthetic pathway often includes the use of reagents such as diisopropylaniline and p-toluenesulfonic acid under reflux conditions, yielding high purity products with significant yields .
The compound's mechanism of action is believed to be multifaceted, involving interactions with cellular membranes and specific protein targets that mediate its biological effects. Further studies are needed to elucidate the precise molecular interactions at play.
Table: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Effective against resistant bacteria | |
Cytotoxic | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Study: Anticancer Activity
In a notable case study, this compound was tested against various human cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. The study concluded that further investigation into its pharmacological properties could lead to new cancer therapies.
Future Directions
The future exploration of this compound's biological activities may include:
- Development of Novel Therapeutics : Investigating its potential as a lead compound for drug development targeting specific diseases.
- Mechanistic Studies : Conducting detailed studies on the molecular mechanisms underlying its biological effects.
- Formulation Studies : Exploring its efficacy in combination therapies with existing antibiotics or anticancer agents.
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h8-11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTMZKTTWVWRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CCC2C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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